molecular formula C16H11N3O5 B2835655 (5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS No. 1298024-26-6

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Cat. No. B2835655
CAS RN: 1298024-26-6
M. Wt: 325.28
InChI Key: DYUKLWKOYYJMTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains furan, isoxazole, and pyrazole rings . These types of compounds are often used in various scientific research, including drug synthesis and material science.


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of multiple rings. The exact structure would need to be determined through techniques such as NMR or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure . These could include things like melting point, boiling point, solubility, and reactivity.

Scientific Research Applications

Synthesis and Chemical Properties

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate and related compounds have been synthesized through various chemical reactions. One study describes the decyclization reaction of N'-(5-aryl-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides under the action of methanol to obtain methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates. These compounds were initially obtained by intramolecular cyclization of substituted 4-aryl-2-[2-(furan-2-ylcarbonyl)hydrazinylidene]-4-oxobutanoic acids. The structure of these compounds was confirmed using various spectroscopic methods, indicating the versatility of furan derivatives in chemical synthesis (Igidov et al., 2022).

Catalytic and Biological Activities

Research has explored the catalytic synthesis of novel chalcone derivatives, including those related to the compound , demonstrating significant antioxidant activities. These derivatives were synthesized from reactions involving furan-carbonyl compounds, showcasing their potential in developing antioxidant agents. The synthesized compounds were evaluated for their in vitro antioxidant activity, indicating the potential of furan derivatives in medicinal chemistry (Prabakaran et al., 2021).

Antimicrobial and Antitubercular Activities

Several studies have highlighted the antimicrobial and antitubercular activities of compounds derived from furan. For example, novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, exhibited significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, showcasing the therapeutic potential of furan derivatives in treating infectious diseases (Kantevari et al., 2011).

Analytical and Spectral Studies

The analytical and spectral studies of furan ring-containing organic ligands, including those similar to the compound , have been conducted to understand their chemical properties and potential applications. These studies involve the synthesis and characterization of various furan derivatives and their metal complexes, providing insights into their structural and functional aspects (Patel, 2020).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s being studied for use as a drug, the mechanism would depend on the biological target.

properties

IUPAC Name

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O5/c20-16(12-8-11(17-18-12)13-3-1-5-21-13)23-9-10-7-15(24-19-10)14-4-2-6-22-14/h1-8H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUKLWKOYYJMTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)COC(=O)C3=CC(=NN3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(furan-2-yl)isoxazol-3-yl)methyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.